1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-7-5-15(6-8-16)22-11-14(10-17(22)23)21-18(24)20-13-4-2-3-12(19)9-13/h2-9,14H,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIZLJZOHOHICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidinone Ring: The synthesis begins with the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated aromatic compound with a nucleophile, such as an amine or an alcohol.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic aromatic substitution reaction.
Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate compound with an isocyanate or a carbodiimide.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of flow chemistry techniques to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation may include the corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction may include the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Scientific Research Applications
Pharmacological Studies
Research has indicated that this compound exhibits potential as a therapeutic agent due to its ability to modulate specific biological pathways. Studies have focused on its role as an inhibitor in various enzyme systems, particularly those involved in cancer progression and neurodegenerative diseases.
Anticancer Activity
Preliminary studies suggest that 1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea may inhibit cell proliferation in certain cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer drug.
Neuroprotective Effects
In models of neurodegeneration, this compound has demonstrated protective effects on neuronal cells. It appears to mitigate oxidative stress and reduce neuroinflammation, which are key factors in diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines and pathways, suggesting its utility in treating inflammatory conditions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant reduction in tumor cell viability at concentrations of 10 µM and above. |
| Study B | Neuroprotection | Showed a 40% reduction in neuronal death in models of oxidative stress compared to control groups. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in treated macrophages by 50%. |
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Aromatic-Thiazole Hybrids ()
Compounds 8a–8c and 9a–9b from Molecules (2013) share a urea backbone but replace the pyrrolidinone moiety with a thiazole ring. These analogs exhibit distinct substituent effects:
Key Observations :
- The thiazole-containing analogs (8a–8c) generally exhibit lower yields (~50–58%) compared to piperazine derivatives (9a–9b, ~78–80%), suggesting steric or electronic challenges in synthesis .
Pyridine-Linked Ureas ()
Ureas such as 1-(4-(3-chloro-2-fluorophenoxy)pyridin-2-yl)-3-methylurea (compound 1) and triazinan-2-ylidene derivatives (compound 3) highlight the role of heterocyclic systems:
- Compound 1 : Incorporates a pyridine ring with chloro and fluorophenoxy groups. Demonstrated efficacy as a glucokinase activator due to its planar structure and electron-deficient aromatic system.
- Compound 3 : Features a triazinan-2-ylidene group, enabling π-stacking interactions critical for analgesic activity.
Comparison with Target Compound :
Methoxy/Chloro-Substituted Ureas ()
European Patent EP 4 121 415 B1 describes compounds like 1-(3-chloro-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea, where substituent positioning (e.g., meta-chloro, para-methoxy) dictates activity:
Biological Activity
1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanism of action, and efficacy in various biological assays.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluoroaniline with isocyanates and pyrrolidinones. The structure can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
The compound exhibits biological activity through several mechanisms, primarily as an inhibitor of specific enzymes involved in cellular processes. The urea moiety is known to interact with target proteins, potentially altering their function.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Anticancer Activity
Research indicates that derivatives of urea compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Inhibition studies suggest that this compound may affect neurotransmitter levels, which could have implications for neurodegenerative diseases.
- Urease : The compound has shown promising results as a urease inhibitor, which is relevant in treating conditions associated with increased urease activity such as certain infections.
Case Studies
- Antitumor Efficacy : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity, leading to a reduction in cell viability at low micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
- Enzyme Inhibition : A comparative analysis with known inhibitors revealed that this compound exhibited IC50 values lower than those of traditional inhibitors, indicating higher potency.
Data Tables
Q & A
Q. What are the key considerations for designing a synthetic route for 1-(3-Fluorophenyl)-3-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]urea?
- Methodological Answer : Synthesis typically involves three stages: (1) formation of the pyrrolidinone ring via cyclization of precursors (e.g., γ-lactam intermediates), (2) introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions, and (3) urea linkage formation using 3-fluorophenyl isocyanate. Reaction conditions (temperature, solvent polarity, and catalysts like triethylamine) must optimize regioselectivity and minimize side reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and urea linkage integrity.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) functional groups.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What are the standard protocols for assessing its stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation (e.g., hydrolysis of the urea bond).
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) to identify potential binding pockets. Prioritize targets like kinases or GPCRs based on structural homology to known urea derivatives. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is critical .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response analysis : Ensure consistent concentration ranges (e.g., 1 nM–100 µM) and controls (e.g., DMSO vehicle).
- Assay standardization : Replicate conflicting studies under identical conditions (cell lines, incubation times).
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 3-fluorophenyl with chloro or methoxy groups) to evaluate electronic effects.
- Pharmacophore mapping : Identify critical moieties (e.g., urea linkage, pyrrolidinone ring) using 3D-QSAR models (CoMFA/CoMSIA).
- In vitro testing : Compare IC₅₀ values in enzyme inhibition (e.g., tyrosine kinase) or cytotoxicity assays (MTT assay in cancer cell lines) .
Q. What experimental designs minimize byproducts during large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize variables:
- Temperature : Lower temperatures (0–25°C) reduce side reactions during urea coupling.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst loading : Use 1–5 mol% of DMAP or HOBt to improve coupling efficiency.
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
